Benzthiaze

Benzothiazines are a class of organic compounds featuring a benzene ring fused to a sulfur-containing thiazine ring system. These heterocyclic molecules exhibit a wide range of biological activities and applications in the pharmaceutical and agricultural industries. Their structural versatility allows for the synthesis of derivatives with diverse functional groups, making them suitable for various medicinal and pesticidal purposes.

The pharmacological properties of benzothiazines include their potential as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate specific enzyme activities and receptor interactions. In agriculture, certain benzothiazine derivatives have shown efficacy in controlling fungal pathogens and pests, contributing to improved crop yields.

In terms of synthesis, benzothiazines can be prepared via various routes such as the reaction of a suitable aromatic compound with thiosemicarbazide or by the Curtin-Hammond rearrangement. Their chemical stability and reactivity towards functional group modifications make them valuable intermediates in organic chemistry.

Overall, benzothiazines represent an important subclass of heterocycles with significant potential for drug discovery and agricultural applications.

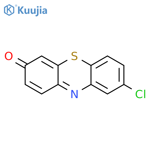

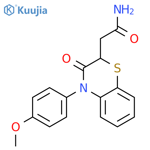

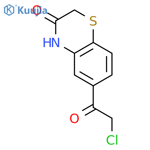

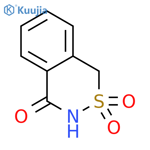

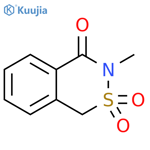

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

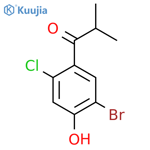

|

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | 6270-74-2 | C10H9NO3S |

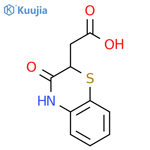

|

Toluidine blue | 6586-04-5 | C15H16ClN3S |

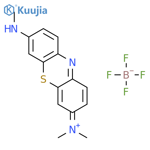

|

Azure B Tetrafluoroborate | 79288-94-1 | C15H16BF4N3S |

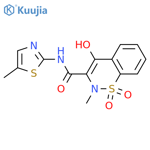

|

Meloxicam | 71125-38-7 | C14H13N3O4S2 |

|

Methylene Blue | 61-73-4 | C16H18CLN3S |

|

3H-Phenothiazin-3-one,8-chloro- | 10128-63-9 | C12H6ClNOS |

|

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | 106691-38-7 | C17H16N2O3S |

|

6-(2-Chloroacetyl)-4H-1,4-benzothiazin-3-one | 145736-61-4 | C10H8ClNO2S |

|

3,4-Dihydro-1H-2,3-benzothiazine-2,2,4-trione | 21784-53-2 | C8H7NO3S |

|

1H-2,3-Benzothiazin-4(3H)-one,3-methyl-, 2,2-dioxide | 21784-54-3 | C9H9NO3S |

Verwandte Literatur

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Empfohlene Lieferanten

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte